molecular formula C17H15NO6 B11059909 N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B11059909
M. Wt: 329.30 g/mol
InChI Key: HPLBDCFSWLDLJG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step chemical processes. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then subjected to further reactions to introduce the methoxy and carboxamide functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration reactions are possible, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxole moiety and methoxy group contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide

InChI

InChI=1S/C17H15NO6/c1-20-14-6-10(7-15-16(14)22-5-4-21-15)17(19)18-11-2-3-12-13(8-11)24-9-23-12/h2-3,6-8H,4-5,9H2,1H3,(H,18,19)

InChI Key

HPLBDCFSWLDLJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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